2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine
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Overview
Description
“2-Fluoro-6-(trifluoromethyl)benzonitrile” is a fluorinated building block . It has a linear formula of CF3C6H3(F)CN and a molecular weight of 189.11 . It may be used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-6-(trifluoromethyl)benzonitrile” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula of a related compound, “2-Fluoro-6-(trifluoromethyl)phenylacetic acid”, is C9H6F4O2, with a molecular weight of 222.14 .
Physical and Chemical Properties Analysis
“2-Fluoro-6-(trifluoromethyl)benzonitrile” has a refractive index of n20/D 1.452 and a density of 1.373 g/mL at 25 °C . A related compound, “2-Fluoro-6-(trifluoromethyl)phenylacetic acid”, has a melting point of 86-89 °C .
Scientific Research Applications
Fluoroalkylation in Aqueous Media
Fluorine-containing functionalities are crucial in the design of new pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and biological properties of molecules. Aqueous fluoroalkylation has been explored as a green chemistry approach, with water used as a solvent or reactant under environment-friendly conditions. This technique includes trifluoromethylation, difluoromethylation, and other conversions, highlighting the importance of catalytic systems and newly developed reagents for successful reactions (Song et al., 2018).
Fluorinated Scaffolds in Antimalarial Drug Discovery
Organofluorine compounds, including those with trifluoromethyl groups, are recognized for their high potency against diseases like malaria. The incorporation of fluorine substituents into organic molecules has shown potential in the design of new drug candidates against malaria. The physicochemical properties of fluorine, such as high electron affinity and lipophilicity, contribute to the extended half-life of drugs, making fluorinated molecules a strategic choice in antimalarial drug discovery (Upadhyay et al., 2020).
Biodegradation of Polyfluoroalkyl Chemicals
The environmental persistence of polyfluoroalkyl chemicals, which include substances with perfluoroalkyl moieties, is a significant concern due to their toxic profiles. Studies on microbial degradation of these chemicals have advanced our understanding of their environmental fate and the potential for developing biodegradation strategies to mitigate their impact. This research emphasizes the importance of investigating microbial pathways for the degradation of fluorinated chemicals and their precursors (Liu & Avendaño, 2013).
Applications of Fluorinated Porphyrinoids
Fluorinated porphyrinoids, due to their enhanced photo and oxidative stability from fluorine groups, are being explored for applications in sensors, photonic devices, biomedical imaging, and catalysts. Their unique properties and robustness toward oxidative damage make them attractive for developing advanced functional materials. This area of research opens new avenues for utilizing fluorinated compounds in a range of technological and medical applications (Aggarwal et al., 2021).
Fluorinated Alternatives to Legacy Pollutants
The transition to fluorinated alternatives aims to replace long-chain perfluoroalkyl carboxylic acids and sulfonic acids due to their environmental and health concerns. Research on these alternatives focuses on their environmental releases, persistence, and potential impacts on biota and humans. This shift underscores the need for comprehensive risk assessments and further research to ensure the safety of fluorinated substitutes (Wang et al., 2013).
Safety and Hazards
“2-Fluoro-6-(trifluoromethyl)benzonitrile” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . A related compound, “2-Fluoro-6-(trifluoromethyl)aniline”, is also considered hazardous. It is flammable, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or inhaled .
Properties
IUPAC Name |
2-amino-3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEQREVOLXIGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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